5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with a chloromethyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the chloromethylation of 1-methyl-1H-pyrazole-4-carbaldehyde. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(carboxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Reduction: 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 1-position.
5-(bromomethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: Contains a bromomethyl group instead of a chloromethyl group.
5-(chloromethyl)-1-methyl-1H-imidazole-4-carbaldehyde: Features an imidazole ring instead of a pyrazole ring.
Uniqueness
5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both chloromethyl and formyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C6H7ClN2O |
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Molecular Weight |
158.58 g/mol |
IUPAC Name |
5-(chloromethyl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7ClN2O/c1-9-6(2-7)5(4-10)3-8-9/h3-4H,2H2,1H3 |
InChI Key |
FEYXIFSSIYLFKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C=O)CCl |
Origin of Product |
United States |
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